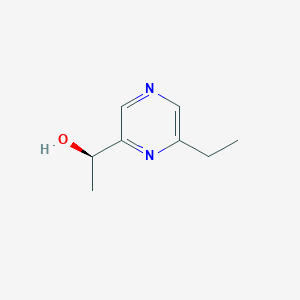
(R)-1-(6-Ethylpyrazin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(6-Ethylpyrazin-2-yl)ethanol is an organic compound characterized by the presence of a pyrazine ring substituted with an ethyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Ethylpyrazin-2-yl)ethanol typically involves the reaction of 6-ethylpyrazine with an appropriate chiral alcohol. The reaction conditions often include the use of a catalyst to ensure the formation of the desired enantiomer. Commonly used catalysts include chiral ligands and transition metal complexes.
Industrial Production Methods
Industrial production of ®-1-(6-Ethylpyrazin-2-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Ethylpyrazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The ethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(6-Ethylpyrazin-2-yl)ethanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in various chemical reactions and processes.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or antifungal activity, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, ®-1-(6-Ethylpyrazin-2-yl)ethanol is investigated for its potential use in pharmaceuticals. Its chiral nature makes it valuable in the development of drugs that require specific enantiomeric forms for efficacy and safety.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-1-(6-Ethylpyrazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-Ethylpyrazin-2-yl)ethanol: The enantiomer of the compound, which may exhibit different biological and chemical properties.
1-(6-Methylpyrazin-2-yl)ethanol: A similar compound with a methyl group instead of an ethyl group, leading to different reactivity and applications.
1-(6-Ethylpyrazin-2-yl)propanol: A compound with a propanol moiety instead of ethanol, affecting its physical and chemical properties.
Uniqueness
®-1-(6-Ethylpyrazin-2-yl)ethanol is unique due to its specific chiral configuration and the presence of both an ethyl group and an ethanol moiety. This combination of features makes it valuable for applications requiring enantiomerically pure compounds and specific reactivity profiles.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1R)-1-(6-ethylpyrazin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-3-7-4-9-5-8(10-7)6(2)11/h4-6,11H,3H2,1-2H3/t6-/m1/s1 |
InChI Key |
POVIRSMHZXLPLY-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC1=CN=CC(=N1)[C@@H](C)O |
Canonical SMILES |
CCC1=CN=CC(=N1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















